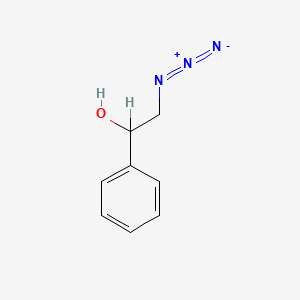

2-Azido-1-phenylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azido-1-phenylethanol is an organic compound with the molecular formula C8H10N3O It is characterized by the presence of an azido group (-N3) attached to a phenylethanol structure

Wissenschaftliche Forschungsanwendungen

2-Azido-1-phenylethanol has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Azido-1-phenylethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-azido ketones using alcohol dehydrogenases (ADHs) followed by azide hydrogenation catalyzed by palladium nanoparticles. This method provides high yields and excellent optical purity .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that integrate enzymatic and chemo-catalytic transformations. The use of one-pot combination methods, which avoid the purification and isolation of intermediates, is particularly advantageous for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Azido-1-phenylethanol undergoes various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Major Products Formed:

Reduction: The reduction of the azido group typically yields 1-phenylethanolamine.

Substitution: Substitution reactions can yield various azido derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-Azido-1-phenylethanol involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution and reduction reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of suitable catalysts and reagents, such as palladium nanoparticles and alcohol dehydrogenases .

Vergleich Mit ähnlichen Verbindungen

1-Azido-2-phenylethanol: Similar in structure but with the azido group attached to a different carbon atom.

2-Azido-1-phenylpropanol: Similar structure with an additional methyl group.

Comparison: 2-Azido-1-phenylethanol is unique due to its specific reactivity and the position of the azido group, which allows for selective transformations and high optical purity in the synthesis of derivatives . This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in biocatalytic processes.

Biologische Aktivität

2-Azido-1-phenylethanol is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique biological activities and potential applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

This compound features an azido group (-N₃) attached to a phenylethanol structure, which contributes to its reactivity and biological properties. The presence of the hydroxyl group allows for various chemical transformations, making it a versatile compound in synthetic chemistry.

The biological activity of this compound is primarily attributed to its azido group, which can participate in bioorthogonal reactions. These reactions can be utilized for tagging biomolecules, allowing for imaging and tracking within cellular environments. The mechanism involves:

- Cycloaddition Reactions : The azido group can undergo cycloaddition reactions, particularly with alkynes, leading to the formation of stable triazole rings, which are significant in drug discovery.

- Enzymatic Interactions : The compound can interact with various enzymes, influencing their mechanisms and potentially leading to the development of new therapeutic agents .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies on azole derivatives have shown promising cytotoxic effects against HepG2 cancer cells, suggesting that similar compounds may also possess anticancer properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. In one study, a combination of alcohol dehydrogenase and palladium nanoparticle catalysis was employed to reduce 2-azido ketones into corresponding alcohols with high enantiomeric purity, indicating potential applications in synthesizing biologically active compounds .

Synthesis and Applications

A notable study demonstrated the synthesis of enantiopure 1,2-amino alcohols from this compound through a one-pot enzymatic process. This method showcased high yields and optical purity (ee >99%), emphasizing the compound's utility in producing chiral molecules for pharmaceutical applications .

| Compound | Yield (%) | Optical Purity (ee) |

|---|---|---|

| (R)-2-Azido-1-phenylethanol | 84% | >99% |

Antiviral Potential

Research highlights the potential antiviral applications of this compound derivatives. The ability to modify the azido group allows for the introduction of bioorthogonal tags that can enhance the tracking and imaging of viral components within host cells .

Eigenschaften

IUPAC Name |

2-azido-1-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALKRPRQNKEVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic routes to obtain 2-azido-1-phenylethanol?

A: this compound can be synthesized through several methods. One approach involves the regioselective ring-opening of phenyloxirane with lithium azide. [] This direct method offers a convenient route to the desired compound. Another approach utilizes the asymmetric reduction of 2-azidoacetophenones. This method, employing oxazaborolidine-borane complexes, provides access to enantiomerically enriched 2-azido-1-phenylethanols. [] The choice of synthetic route often depends on the desired stereoisomer and overall reaction efficiency.

Q2: How can marine-derived fungi be utilized in the synthesis of enantioenriched β-hydroxy-1,2,3-triazoles from this compound derivatives?

A: Research has demonstrated the biocatalytic potential of marine-derived fungi in the stereoselective reduction of 2-azido-1-phenylethanone derivatives. [] Specifically, strains like A. sydowii CBMAI 935 and M. racemosus CBMAI 847 have shown promising results. These fungi can selectively reduce 2-azido-1-phenylethanone derivatives, yielding enantiomerically enriched (S)- or (R)-2-azido-1-phenylethanols. These chiral alcohols serve as valuable building blocks for synthesizing enantioenriched β-hydroxy-1,2,3-triazoles. [] The reaction typically employs copper sulfate and sodium ascorbate, facilitating a click chemistry approach to construct the triazole ring regioselectively. This strategy highlights the utility of biocatalysts in accessing important chiral intermediates for complex molecule synthesis.

Q3: How does this compound react with phosphorus(III) reagents?

A: this compound, classified as a bifunctional azido-compound, exhibits intriguing reactivity with phosphorus(III) reagents. [] This reaction leads to the formation of pentaco-ordinate amino(oxy)-phosphoranes, showcasing the versatility of this compound as a building block in organophosphorus chemistry. This reaction pathway provides valuable insights into the reactivity of azide functionalities adjacent to alcohol groups with phosphorus-based reagents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.